Cas no 34069-62-0 (3-Pentenoic acid,5-[3,5-dihydroxy-2-(8-hydroxy-3-oxooctyl)cyclopentyl]-, [1R-[1a(Z),2b,3a,5a]]- (9CI))

3-Pentenoic acid,5-[3,5-dihydroxy-2-(8-hydroxy-3-oxooctyl)cyclopentyl]-, [1R-[1a(Z),2b,3a,5a]]- (9CI) structure
34069-62-0 structure
Product Name:3-Pentenoic acid,5-[3,5-dihydroxy-2-(8-hydroxy-3-oxooctyl)cyclopentyl]-, [1R-[1a(Z),2b,3a,5a]]- (9CI)
CAS No:34069-62-0
MF:C18H30O6
MW:342.427206516266
CID:310631
PubChem ID:6443310
Update Time:2025-04-19

3-Pentenoic acid,5-[3,5-dihydroxy-2-(8-hydroxy-3-oxooctyl)cyclopentyl]-, [1R-[1a(Z),2b,3a,5a]]- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 3-Pentenoic acid,5-[3,5-dihydroxy-2-(8-hydroxy-3-oxooctyl)cyclopentyl]-, [1R-[1a(Z),2b,3a,5a]]- (9CI)
    • (Z)-5-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(8-hydroxy-3-oxooctyl)cyclopentyl]pent-3-enoic acid
    • 5,7-Dihydroxy-11-keto-tetranorprosta-1,16-dioic acid
    • PGF-mum
    • PGF-main urinary metabolite
    • 34069-62-0
    • PGF2alpha UM
    • 5,7-DKPDA
    • Prostaglandin F-main urinary metabolite
    • Prostaglandin F-M
    • 5alpha,7alpha-Dihydroxy-11-ketotetranorprostane-1,16-dioic acid
    • Prostaglandin F2alpha urinary metabolite
    • 5alpha,7alpha-Dihydroxy-11-ketotetranorprostane 1,16-dioic acid
    • 5beta,7alpha-Dihydroxy-11-oxotetranorprostane-1,16-dioic acid
    • Inchi: 1S/C18H30O6/c19-11-5-1-2-6-13(20)9-10-15-14(16(21)12-17(15)22)7-3-4-8-18(23)24/h3-4,14-17,19,21-22H,1-2,5-12H2,(H,23,24)/b4-3-/t14-,15-,16+,17-/m1/s1
    • InChI Key: MBJNKTSSQMIPIF-TUXBEBCXSA-N
    • SMILES: O[C@@H]1C[C@@H]([C@H](C/C=C\CC(=O)O)[C@H]1CCC(CCCCCO)=O)O

Computed Properties

  • Exact Mass: 342.2043
  • Monoisotopic Mass: 342.20423867g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 12
  • Complexity: 420
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 115Ų

Experimental Properties

  • PSA: 115.06
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